2,3-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
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Overview
Description
2,3-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, including their use as anti-tumor, anti-inflammatory, and antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically starts from 2,3-dimethoxybenzoic acid. The process involves the reaction of 2,3-dimethoxybenzoic acid with amine derivatives under specific conditions. The obtained products are purified and analyzed using IR, 1H NMR, and 13C NMR spectroscopic methods .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The purification process may include recrystallization and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,3-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antioxidant properties.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
- 2-Hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-allopyranoside
- 8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Uniqueness
2,3-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is unique due to its specific structural features, which contribute to its distinct chemical and biological properties. Its combination of methoxy groups and the oxazepin ring system differentiates it from other benzamide derivatives.
Biological Activity
2,3-Dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H20N2O5 with a molecular weight of approximately 356.37 g/mol. The compound features a benzamide core with dimethoxy and benzoxazepin moieties that contribute to its unique properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways such as PI3K/AKT and ROS generation. This mechanism has been observed in various cancer cell lines including breast and prostate cancer models .
- In Vivo Studies : In xenograft models using nude mice bearing human tumors, administration of related compounds resulted in significant tumor growth inhibition with minimal toxicity to normal tissues .
- Cytotoxicity : Preliminary cytotoxicity assays have shown that these compounds can effectively inhibit cell proliferation in vitro across multiple cancer cell lines .
Anti-inflammatory Properties
Additionally, there is evidence suggesting that this compound may possess anti-inflammatory properties. Related benzoxazepin derivatives have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
Several case studies have documented the biological effects of benzoxazepin derivatives:
- Study on Antitumor Agents : A study focusing on bifunctional DNA interstrand cross-linking agents highlighted the effectiveness of similar compounds in inducing DNA damage in cancer cells while sparing normal cells from toxicity .
- Apoptosis Induction : Another study reported that specific derivatives significantly induced apoptosis in melanoma cells via ROS generation and AKT pathway suppression .
Data Table of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antitumor | Significant growth inhibition | |
Cytotoxicity | High efficacy against cancer cells | |
Anti-inflammatory | Modulation of cytokine production |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression.
- Receptor Modulation : It could interact with cellular receptors influencing cell signaling pathways related to growth and apoptosis.
Properties
IUPAC Name |
2,3-dimethoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-15-5-3-4-12(16(15)24-2)18(22)20-11-6-7-14-13(10-11)17(21)19-8-9-25-14/h3-7,10H,8-9H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPGMTOXUIKAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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